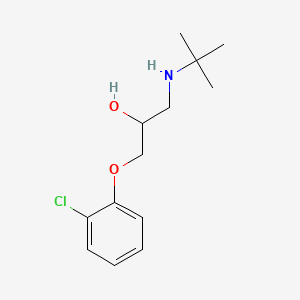
5-Demethylbupranolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Demethylbupranolol is a chemical compound that features a tert-butylamino group, a chlorophenoxy group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Demethylbupranolol typically involves the reaction of 6-chlorophenol with epichlorohydrin to form 3-(6-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Demethylbupranolol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
5-Demethylbupranolol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Demethylbupranolol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a role in binding to active sites, while the chlorophenoxy group can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butylamino)-3-(4-chlorophenoxy)-2-propanol: Similar structure but with a different position of the chlorine atom.
1-(tert-Butylamino)-3-(2-chlorophenoxy)-2-propanol: Another positional isomer with the chlorine atom in the ortho position.
1-(tert-Butylamino)-3-(6-fluorophenoxy)-2-propanol: Similar compound with a fluorine atom instead of chlorine.
Uniqueness
5-Demethylbupranolol is unique due to the specific positioning of the chlorine atom in the para position, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
83661-89-6 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20ClNO2/c1-13(2,3)15-8-10(16)9-17-12-7-5-4-6-11(12)14/h4-7,10,15-16H,8-9H2,1-3H3 |
Clé InChI |
JRUUGPTUDLVBJC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1Cl)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1Cl)O |
Synonymes |
1-(tert-butylamino)-3-(6-chlorophenoxy)-2-propanol 2-(2-hydroxy-3-tert-butylaminopropoxy)chlorobenzene 5-demethylbupranolol 5-demethylbupranolol hydrochloride D 69-12 K 105 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















